Product packaging for 2-(4-Bromophenyl)-1-benzofuran-6-amine(Cat. No.:)

2-(4-Bromophenyl)-1-benzofuran-6-amine

Cat. No.: B13900063
M. Wt: 288.14 g/mol
InChI Key: RVBGKMVEVJJIPC-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1-benzofuran-6-amine is a high-purity chemical compound with the molecular formula C 14 H 10 BrNO and a molecular weight of 288.143 . This benzofuran derivative serves as a valuable building block in medicinal chemistry and drug discovery research, particularly in the development of novel therapeutic agents. The compound's research significance is highlighted by its inclusion in patent literature concerning antiviral agents, specifically for the treatment of Hepatitis C Virus (HCV) . Its molecular structure, which features a benzofuran core linked to a 4-bromophenyl group and a primary amine, makes it a versatile intermediate for further chemical modifications. Researchers can utilize this amine functionality to create amide bonds or link to other pharmacophores, while the bromophenyl group offers a handle for cross-coupling reactions, such as Suzuki-Miyaura reactions, to generate more complex compound libraries for biological screening . Key Chemical Identifiers: • CAS Number: 934330-67-3 • Molecular Formula: C 14 H 10 BrNO • Molecular Weight: 288.143 This product is intended for research purposes in a controlled laboratory environment. It is strictly marked as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10BrNO B13900063 2-(4-Bromophenyl)-1-benzofuran-6-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10BrNO

Molecular Weight

288.14 g/mol

IUPAC Name

2-(4-bromophenyl)-1-benzofuran-6-amine

InChI

InChI=1S/C14H10BrNO/c15-11-4-1-9(2-5-11)13-7-10-3-6-12(16)8-14(10)17-13/h1-8H,16H2

InChI Key

RVBGKMVEVJJIPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(O2)C=C(C=C3)N)Br

Origin of Product

United States

Spectroscopic and Structural Characterization of 2 4 Bromophenyl 1 Benzofuran 6 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 2-(4-Bromophenyl)-1-benzofuran-6-amine, a complete NMR analysis would involve the assignment of all proton and carbon signals, providing insights into the electronic environment of each nucleus and the connectivity of the molecular framework.

¹H NMR Spectral Analysis and Proton Assignment

A ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on both the benzofuran (B130515) and the bromophenyl rings, as well as a signal for the amine (-NH₂) protons. The chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) would be crucial for assigning each proton to its specific position on the molecule.

Expected ¹H NMR Data Table (Hypothetical)

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3 s
H-4 d
H-5 dd
H-7 d
H-2', H-6' d
H-3', H-5' d

¹³C NMR Spectral Analysis and Carbon Assignment

The ¹³C NMR spectrum would provide a peak for each unique carbon atom in the molecule. The chemical shifts would indicate the type of carbon (aliphatic, aromatic, attached to a heteroatom). Quaternary carbons, such as C-2, C-3a, C-6, C-7a, C-1', and C-4', would also be identified.

Expected ¹³C NMR Data Table (Hypothetical)

Carbon Assignment Chemical Shift (δ, ppm)
C-2
C-3
C-3a
C-4
C-5
C-6
C-7
C-7a
C-1'
C-2', C-6'
C-3', C-5'

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Conformational Studies

To unambiguously assign the proton and carbon signals and to study the through-space proximity of protons, advanced 2D NMR techniques would be employed. Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms. Heteronuclear Multiple Bond Correlation (HMBC) would show longer-range (2-3 bond) correlations between protons and carbons. Nuclear Overhauser Effect Spectroscopy (NOESY) would provide information about the spatial arrangement of the atoms, which is crucial for determining the preferred conformation of the molecule, particularly the rotational orientation of the 4-bromophenyl ring relative to the benzofuran core.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman, is instrumental in identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic rings, C=C stretching within the aromatic systems, and the C-O-C stretching of the furan (B31954) ring. The C-Br stretching frequency would also be anticipated.

Expected FTIR Data Table (Hypothetical)

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400-3250 N-H stretch Primary Amine (-NH₂)
3100-3000 C-H stretch Aromatic
1620-1450 C=C stretch Aromatic
1250-1050 C-O-C stretch Aryl ether
850-800 C-H bend p-disubstituted benzene (B151609)

Raman Spectroscopy

Raman spectroscopy would provide complementary information to the FTIR data. Aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often give rise to strong Raman signals. The C-Br bond, being highly polarizable, would also be expected to produce a distinct Raman peak. Analysis of both FTIR and Raman spectra would allow for a more complete vibrational assignment.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

This section would typically present the mass spectrum of this compound. The analysis would confirm the molecular weight of the compound based on its molecular ion peak (M+). A detailed interpretation of the fragmentation pattern would be provided, identifying key fragment ions. This analysis helps in confirming the compound's structure by showing the characteristic cleavage of the benzofuran core, the bromophenyl group, and the amine substituent.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Here, the UV-Vis absorption spectrum of the compound, recorded in a specified solvent, would be analyzed. The wavelength(s) of maximum absorbance (λmax) would be reported, providing insight into the electronic structure of the molecule. The discussion would focus on the types of electronic transitions responsible for the observed absorption bands, such as π→π* and n→π* transitions, which are characteristic of the conjugated aromatic system of the benzofuran and bromophenyl rings, as well as the non-bonding electrons of the amine group.

X-ray Crystallography for Solid-State Structure Elucidation

This section would offer a definitive analysis of the three-dimensional structure of the compound in its solid state, derived from single-crystal X-ray diffraction data.

Crystal Data and Structure Refinement

A detailed table of crystallographic data would be provided, including the crystal system, space group, unit cell dimensions, and refinement statistics such as the R-factor. This information serves as a benchmark for the quality and precision of the structural determination.

Intermolecular Interactions (e.g., Hydrogen Bonding)

An analysis of the crystal packing would be presented, detailing the various intermolecular forces that stabilize the crystal lattice. This would include a discussion and tabulation of hydrogen bonds formed by the amine group (N-H···A, where A could be an acceptor atom on a neighboring molecule) and other potential non-covalent interactions like π-π stacking between the aromatic rings or halogen bonding involving the bromine atom.

Comparison of Theoretical and Experimental Geometries

This subsection would involve a comparison between the experimentally determined molecular geometry (bond lengths, bond angles, and dihedral angles) from X-ray crystallography and the geometry optimized through theoretical calculations (e.g., using Density Functional Theory, DFT). Such a comparison helps in understanding the effects of the crystal packing forces on the molecular structure and validates the computational models used.

Due to the absence of published experimental data for this compound, it is not possible to populate these sections with the required scientifically accurate and specific findings.

Computational and Theoretical Investigations of 2 4 Bromophenyl 1 Benzofuran 6 Amine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the physicochemical properties of molecules. For 2-(4-Bromophenyl)-1-benzofuran-6-amine, these methods are employed to understand its stable geometric configuration, electronic structure, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry of molecules. nih.govrsc.org This approach calculates the electron density of a system to determine its energy, providing a balance between accuracy and computational cost. researchgate.netnih.gov For this compound, DFT calculations, often utilizing functionals like B3LYP combined with a basis set such as 6-311++G(d,p), are performed to find the most stable three-dimensional arrangement of its atoms. rsc.orgmolaid.com The geometry optimization process minimizes the energy of the molecule, leading to the prediction of bond lengths, bond angles, and dihedral angles that correspond to the molecule's ground state. These theoretical parameters are crucial for understanding the molecule's structural conformation and can be compared with experimental data if available.

Table 1: Illustrative Optimized Geometrical Parameters of this compound (Data is illustrative as specific literature was not found)

ParameterBond/AngleCalculated Value
Bond LengthC-Br1.90 Å
Bond LengthC-N1.40 Å
Bond AngleC-O-C (furan)105.0°
Dihedral AngleBenzofuran-Phenyl15.0°

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The electronic properties and reactivity of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. rsc.org A smaller energy gap suggests that the molecule is more reactive. For this compound, analysis of the HOMO and LUMO energy levels and their distribution across the molecule can predict the most likely sites for electrophilic and nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies of this compound (Data is illustrative as specific literature was not found)

Molecular OrbitalEnergy (eV)
HOMO-5.80
LUMO-1.20
Energy Gap (ΔE)4.60

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays different colors on the electron density surface to represent regions of varying electrostatic potential. Red areas indicate negative potential, corresponding to regions with high electron density that are susceptible to electrophilic attack. Conversely, blue areas denote positive potential, indicating electron-deficient regions that are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms due to their high electronegativity, making them potential sites for interaction with electrophiles.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. This method investigates charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. The stabilization energy associated with these interactions, denoted as E(2), quantifies the strength of the delocalization. In the context of this compound, NBO analysis can reveal the nature of the intramolecular interactions that contribute to its stability, such as the delocalization of lone pair electrons from the nitrogen and oxygen atoms into adjacent anti-bonding orbitals.

Table 3: Illustrative NBO Analysis of this compound (Data is illustrative as specific literature was not found)

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(N)π(C-C)5.20
LP(O)π(C-C)2.50
π(C=C)π*(C=C)20.10

Charge Distribution Analysis (e.g., Mulliken Charges)

Understanding the distribution of atomic charges within a molecule is fundamental to explaining its polarity and reactivity. Mulliken population analysis is a common method used to calculate the partial atomic charges. These charges are derived from the populations of the atomic orbitals. For this compound, the Mulliken charge analysis would provide insights into the charge distribution across the benzofuran (B130515) core, the bromophenyl ring, and the amine group, highlighting the electrophilic and nucleophilic centers within the molecule.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and intermolecular interactions in a simulated environment, such as in a solvent. For this compound, MD simulations could be used to explore its conformational flexibility, its interactions with solvent molecules, and its behavior in a biological system, for instance, by simulating its interaction with a target protein. These simulations provide a bridge between the theoretical properties of the molecule and its behavior in a more realistic, dynamic setting.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of 2D-QSAR Models for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) studies are computational approaches used to establish a relationship between the chemical structures of molecules and their biological activities. frontiersin.org In 2D-QSAR, this relationship is built by correlating two-dimensional molecular descriptors with observed activities. frontiersin.org This method is computationally efficient as it does not require the three-dimensional structure of the molecules, making it valuable for screening large datasets. frontiersin.org

For benzofuran derivatives, 2D-QSAR models have been developed to gain mechanistic insights into their biological activities. A study performed on a series of 15 4-alkyl/aryl-substituted 1-[benzofuran-2-yl-phenylmethyl]-1H-triazole derivatives investigated their ability to inhibit the CYP26A1 enzyme. nih.gov This study utilized various physicochemical parameters as descriptors, including molar refractivity (MR), molecular weight (MW), parachor (Pc), surface tension (St), density (D), index of refraction (Ir), and the partition coefficient (log P). nih.gov By applying multiple regression analysis, different models were generated with high coefficients of determination (R²), linking these properties to the inhibitory activity (IC₅₀). nih.gov

In another investigation focused on newly synthesized benzofuran-based hybrids as potential vasodilators, a statistically significant 2D-QSAR model was developed to describe their bioactivity. nih.gov The model, which included 24 analogues, achieved a high correlation coefficient (R² = 0.816) and was validated internally. nih.gov Such models help to identify the most important factors governing the pharmacological properties of the compounds. nih.gov For instance, the analysis could reveal that specific structural features, such as the type and position of substituents on the benzofuran or phenyl rings, are crucial for activity. mdpi.com The insights gained from the descriptor-activity relationships can guide the design of new, more potent derivatives. mdpi.com

The table below illustrates the types of descriptors commonly employed in 2D-QSAR studies of benzofuran-related compounds.

Descriptor ClassExample DescriptorsRelevance
Physicochemical Molar Refractivity (MR), Molecular Weight (MW), Partition Coefficient (log P)Describe steric, bulk, and lipophilic properties of the molecule. nih.gov
Topological Wiener Index, Kier & Hall Connectivity IndicesQuantify molecular size, shape, and degree of branching.
Constitutional Atom Counts, Bond Counts, Ring CountsProvide basic information about the molecular composition. frontiersin.org
Quantum Chemical Dipole Moment, HOMO/LUMO EnergiesDescribe the electronic properties and reactivity of the molecule.

Nonlinear Optical (NLO) Properties Prediction

Nonlinear optical (NLO) materials have garnered significant attention for their potential applications in optoelectronics, information storage, and optical switching. researchgate.net Organic molecules, particularly those with extensive π-electron delocalization, are promising candidates for NLO materials. nih.gov The NLO response in these molecules often originates from an intramolecular charge transfer (ICT) process, which occurs between an electron-donating group and an electron-accepting group connected by a π-conjugated bridge. nih.govbohrium.com The structure of this compound, featuring an electron-donating amine group and a π-conjugated benzofuran-phenyl system, suggests potential for NLO activity.

Computational chemistry, especially using Density Functional Theory (DFT), is a powerful tool for predicting and understanding the NLO properties of molecules. nih.govresearchgate.netnih.gov These calculations can determine key parameters that quantify the NLO response, including the electric dipole moment (μ), linear polarizability (α), and, most importantly, the first hyperpolarizability (β), which is a measure of the second-order NLO activity. researchgate.netresearchgate.net

Theoretical studies on various heterocyclic compounds have shown a strong correlation between molecular structure and NLO properties. researchgate.netnih.gov Key factors influencing the NLO response include:

Strength of Donor/Acceptor Groups: Stronger electron-donating and -accepting groups enhance the ICT process, typically leading to a larger β value.

π-Conjugated System: A more extensive and efficient π-bridge facilitates electron delocalization, which can increase polarizability and hyperpolarizability. nih.gov

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter. A smaller HOMO-LUMO gap generally correlates with easier electronic transitions and a larger NLO response. nih.govresearchgate.net

Computational studies on novel triazole derivatives, for example, utilized DFT calculations to investigate their NLO potential. researchgate.netnih.gov The findings revealed that specific substitutions could significantly lower the HOMO-LUMO energy gap and enhance the first hyperpolarizability, indicating promising NLO applications. researchgate.netnih.gov Similar computational screening of this compound and its derivatives would be essential to quantify their NLO properties and guide the synthesis of optimized NLO materials.

The following table presents example data from a DFT study on a series of related N-phenylpropanamide derivatives to illustrate the typical parameters calculated for NLO property prediction. researchgate.net

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Linear Polarizability ⟨α⟩ (x 10⁻²³ esu)First Hyperpolarizability β (x 10⁻³⁰ esu)
Derivative 7a -6.653-1.0165.6373.8421.838
Derivative 7b -6.658-1.0435.6153.9912.127
Derivative 7c -6.372-1.7544.6184.1956.317

This data is for illustrative purposes and is based on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives. researchgate.net

Chemical Reactivity and Derivatization Studies of 2 4 Bromophenyl 1 Benzofuran 6 Amine

Reactions at the Amine Functionality

The primary aromatic amine at the C-6 position is a key site for derivatization, behaving as a typical nucleophile and allowing for a wide range of modifications through reactions like acylation, alkylation, and condensation.

The amine group of 2-(4-bromophenyl)-1-benzofuran-6-amine readily undergoes acylation with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. These reactions are often catalyzed by a base or a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP). acs.org For instance, treatment with acetyl chloride in the presence of a base like pyridine (B92270) would yield N-[2-(4-bromophenyl)-1-benzofuran-6-yl]acetamide. Similarly, reaction with benzoyl chloride would produce the corresponding benzamide (B126) derivative. These amide-forming reactions are typically robust and high-yielding.

Alkylation of the amine functionality is also feasible, leading to the formation of secondary and tertiary amines. Reaction with alkyl halides, such as methyl iodide, would introduce alkyl groups onto the nitrogen atom. The extent of alkylation (mono- vs. di-alkylation) can often be controlled by adjusting the stoichiometry of the reagents and the reaction conditions.

Reaction TypeReagent ExampleProduct StructureProduct Name
AcylationAcetyl ChlorideN-[2-(4-Bromophenyl)-1-benzofuran-6-yl]acetamide
AcylationBenzoyl ChlorideN-[2-(4-Bromophenyl)-1-benzofuran-6-yl]benzamide
AlkylationMethyl Iodide2-(4-Bromophenyl)-N-methyl-1-benzofuran-6-amine

Note: The product structures are illustrative representations of the named compounds.

The primary amine at C-6 can participate in condensation reactions with carbonyl compounds to form imines, commonly known as Schiff bases. ekb.egnih.gov This reaction typically involves treating the amine with an aldehyde or a ketone under acidic or neutral conditions, with the removal of water driving the equilibrium towards the imine product. ekb.eg The resulting C=N double bond extends the conjugation of the molecule and is a key linkage in many biologically active compounds.

Hydrazone derivatives can also be synthesized from the parent amine, although this often requires a multi-step approach. researchgate.net One common pathway involves the diazotization of the amine followed by reduction to form a hydrazine (B178648) derivative. This intermediate can then be condensed with aldehydes or ketones to yield the final hydrazone products. researchgate.netnih.gov Hydrazones are valued for their diverse biological activities and as intermediates in further synthetic transformations. researchgate.netscispace.com

Derivative TypeReagent ExampleGeneral Product Structure
Imine (Schiff Base)Benzaldehyde
Imine (Schiff Base)Acetone
Hydrazone*Substituted Hydrazine

Note: Formation of hydrazones from the parent amine is typically a multi-step process. The product structures are illustrative representations.

Reactions on the Benzofuran (B130515) Ring System

The benzofuran ring is an aromatic, electron-rich system, making it susceptible to electrophilic attack. Its reactivity is modulated by the existing substituents.

The benzofuran nucleus generally undergoes electrophilic substitution preferentially at the C2 position, followed by the C3 position. stackexchange.comechemi.comonlineorganicchemistrytutor.com However, in this compound, the C2 position is already occupied. The reactivity of the remaining positions on the fused benzene (B151609) ring (C4, C5, and C7) is dictated by the directing effects of the substituents. The C-6 amine group is a potent activating group and is ortho, para-directing. The benzofuran's oxygen atom also directs electrophiles to these positions. Therefore, electrophilic attack is strongly favored at the positions ortho to the amine group, namely C5 and C7.

Standard electrophilic aromatic substitution reactions are expected to proceed at these sites.

Nitration: Reaction with nitric acid and sulfuric acid would likely introduce a nitro group at the C5 or C7 position.

Halogenation: Treatment with bromine or chlorine in the presence of a Lewis acid would result in halogenation at the C5 or C7 position.

Friedel-Crafts Acylation/Alkylation: These reactions would introduce acyl or alkyl groups, again favoring the positions activated by the amine group.

The benzofuran ring system is inherently electron-rich, a character that is further enhanced by the strongly electron-donating amine group at the C-6 position. Consequently, the ring is deactivated towards nucleophilic attack. Nucleophilic addition reactions are not a characteristic feature of the benzofuran scaffold under normal conditions. Such transformations would require the presence of potent electron-withdrawing groups on the ring to reduce its electron density, which are absent in the parent molecule. Therefore, this compound is generally considered unreactive towards nucleophilic additions on the ring system.

Modifications of the Bromophenyl Moiety

The bromine atom on the C-2 phenyl group provides a reactive handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This allows for extensive diversification of the molecule.

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming C-C bonds by coupling the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. mdpi.comdntb.gov.uanih.gov This reaction tolerates a wide range of functional groups and can be used to introduce various aryl, heteroaryl, alkyl, or vinyl substituents in place of the bromine atom. mdpi.commdpi.com

The Buchwald-Hartwig amination is another cornerstone of palladium catalysis, used to form C-N bonds from aryl halides. wikipedia.org This reaction allows the bromine atom to be substituted with a wide array of primary or secondary amines, providing access to a diverse library of N-arylated derivatives. acs.orglibretexts.orgnih.gov

Other significant cross-coupling reactions applicable to the bromophenyl moiety include:

Heck Reaction: For forming C-C bonds with alkenes.

Sonogashira Coupling: For forming C-C bonds with terminal alkynes.

Stille Coupling: For coupling with organostannane reagents.

Ullmann Condensation: For forming diaryl ethers or amines, often using copper catalysis.

These reactions collectively offer a powerful toolkit for elaborating the 2-phenyl ring, enabling the synthesis of complex biaryl systems and other derivatives with tailored electronic and steric properties.

Reaction NameCoupling PartnerCatalyst/Reagents (Typical)Bond FormedProduct Example
Suzuki-MiyauraArylboronic AcidPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)C(aryl)-C(aryl)2-(Biphenyl-4-yl)-1-benzofuran-6-amine
Buchwald-HartwigAmine (R₂NH)Pd catalyst, Phosphine (B1218219) ligand, Base (e.g., NaOtBu)C(aryl)-N2-[4-(Dialkylamino)phenyl]-1-benzofuran-6-amine
SonogashiraTerminal AlkynePd catalyst, Cu(I) co-catalyst, Base (e.g., NEt₃)C(aryl)-C(alkynyl)2-[4-(Alkynyl)phenyl]-1-benzofuran-6-amine
HeckAlkenePd catalyst, BaseC(aryl)-C(alkenyl)2-[4-(Alkenyl)phenyl]-1-benzofuran-6-amine

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The aryl bromide moiety of this compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples organoboron compounds with organic halides or triflates. libretexts.org This reaction is widely used to form C-C bonds, particularly for creating biaryl structures. libretexts.orgmdpi.com For this compound, the C-Br bond can be coupled with various aryl or heteroaryl boronic acids. The reaction typically requires a palladium catalyst, such as Pd(PPh₃)₄, a base like K₃PO₄ or K₂CO₃, and is often performed in a solvent mixture like dioxane/water. mdpi.comnih.gov The activation of the boronic acid by the base is a key step, facilitating the transmetalation process within the catalytic cycle. organic-chemistry.org

Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This copper-co-catalyzed, palladium-catalyzed reaction is the most common method for synthesizing arylalkynes and conjugated enynes. libretexts.orgnih.gov The reaction is performed under mild conditions, often at room temperature and with an amine base that also serves as the solvent. wikipedia.orgorganic-chemistry.org The C-Br bond of this compound can react with a variety of terminal alkynes, introducing an alkynyl functional group. The reactivity of the halide in Sonogashira couplings generally follows the trend I > Br > Cl. wikipedia.org

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds by coupling amines with aryl halides. wikipedia.org This reaction has largely replaced harsher traditional methods due to its broad substrate scope and tolerance for various functional groups. wikipedia.org The this compound molecule can participate in this reaction in two ways:

The aryl bromide can react with a wide range of primary or secondary amines, leading to the synthesis of a diarylamine or an N-alkyl-N-arylamine derivative.

The primary amine at the 6-position of the benzofuran core can act as the nucleophile, coupling with other aryl or heteroaryl halides.

The choice of palladium catalyst and ligand is critical for the success of the reaction. libretexts.org Modern catalyst systems, often employing bulky, electron-rich phosphine ligands like BrettPhos and RuPhos, allow for the coupling of complex substrates with low catalyst loadings and short reaction times. rsc.orgmit.edu

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions
Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemperature
Suzuki-MiyauraArylboronic AcidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O70-80 °C
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂ / CuITriethylamine (B128534)THF/Et₃NRoom Temp. to 60 °C
Buchwald-HartwigPrimary/Secondary AminePd₂(dba)₃ / BrettPhosNaOtBuToluene80-110 °C

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental organometallic reaction used to convert an organic halide into a more reactive organometallic species. wikipedia.org This reaction is particularly useful for preparing organolithium and Grignard reagents from aryl bromides and iodides. wikipedia.orgnih.gov

In the case of this compound, the bromine atom can be exchanged with a metal, typically lithium, by treatment with an alkyllithium reagent such as n-butyllithium or tert-butyllithium. These reactions are kinetically controlled and must be performed at very low temperatures (e.g., -78 °C to -100 °C) to prevent side reactions, such as the alkyllithium attacking other functional groups. tcnj.eduimperial.ac.uk The rate of exchange follows the trend I > Br > Cl. wikipedia.org The resulting lithiated benzofuran species is a potent nucleophile and can be reacted with a wide variety of electrophiles (e.g., H₂O, CH₃I, aldehydes) to introduce new functional groups. tcnj.edu This two-step sequence of halogen-metal exchange followed by electrophilic quench provides a powerful method for functionalization that is complementary to palladium-catalyzed coupling.

Synthesis of Novel Hybrid Molecules Containing the 2-(4-Bromophenyl)-1-benzofuran Scaffold

The term "hybrid molecule" in medicinal chemistry often refers to a compound that combines two or more pharmacophoric units into a single entity. The goal is to create a new molecule with an improved biological activity profile, potentially acting on multiple targets or possessing enhanced potency. The this compound scaffold is well-suited for this approach, as its reactive handles (the bromo and amino groups) allow for its conjugation with other biologically active moieties, such as other heterocyclic systems. mdpi.comacs.org

For instance, the reactivity of the aryl bromide via Suzuki or Sonogashira coupling allows for the introduction of various aromatic or heterocyclic systems. Similarly, the 6-amino group can be functionalized through Buchwald-Hartwig amination or acylation reactions. This strategy has been used to synthesize various benzofuran-based hybrids, including those linked to thiazole, pyrazoline, and imidazole (B134444) rings, which have shown promising anti-inflammatory or enzyme inhibitory activities. mdpi.comnih.gov

Table 2: Strategies for Synthesizing Hybrid Molecules
Reactive SiteReaction TypeCoupling Partner ExampleResulting Hybrid Scaffold
4-BromophenylSuzuki CouplingThiophene-2-boronic acidBenzofuran-phenyl-thiophene
4-BromophenylSonogashira CouplingEthynylpyridineBenzofuran-phenyl-ethynylpyridine
6-AmineBuchwald-Hartwig Amination2-ChloropyrimidineBenzofuran-amino-pyrimidine
4-BromophenylBuchwald-Hartwig AminationPiperazineBenzofuran-phenyl-piperazine

Investigation of Reaction Mechanisms and Kinetics

While specific kinetic studies on this compound are not extensively documented in the public literature, the mechanisms of the reactions it undergoes are well-established.

Palladium-Catalyzed Reactions : The mechanisms for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions all proceed through a similar catalytic cycle involving a Pd(0)/Pd(II) couple. The generally accepted steps are:

Oxidative Addition : The aryl bromide reacts with a Pd(0) species to form a Pd(II) complex. This step is often rate-determining. libretexts.org

Transmetalation (Suzuki/Sonogashira) or Amine Coordination/Deprotonation (Buchwald-Hartwig) : In the Suzuki reaction, the organoboron species transfers its organic group to the palladium center. libretexts.org In the Sonogashira reaction, the copper acetylide transfers the alkyne group. In the Buchwald-Hartwig reaction, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium amide complex. wikipedia.org

Reductive Elimination : The two organic ligands on the Pd(II) center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. youtube.com

Halogen-Metal Exchange : The mechanism of lithium-halogen exchange is thought to proceed through the formation of an "ate-complex," where the alkyllithium reagent coordinates to the bromine atom of the aryl bromide. imperial.ac.uk This intermediate then rearranges to form the more stable aryllithium and alkyl bromide products. The reaction is driven by the formation of the more stable organolithium reagent, which is typically the one where the negative charge resides on an sp²-hybridized carbon rather than an sp³-hybridized carbon. wikipedia.org

Based on a comprehensive search of available scientific literature, there is no specific research data detailing the mechanistic studies of biological activities for the compound “this compound” as requested in the provided outline.

The necessary information to populate the following sections and subsections for this specific molecule could not be located in the public domain:

Mechanistic Studies of Biological Activities (In Vitro and Ex Vivo Models)

Mechanistic Studies of Biological Activities in Vitro and Ex Vivo Models

Antimicrobial Activity: Mechanistic Investigations

DNA Gyrase B Protein Binding and Inhibition

While research exists for structurally related benzofuran (B130515) derivatives and other compounds containing a 4-bromophenyl group, the strict requirement to focus solely on "2-(4-Bromophenyl)-1-benzofuran-6-amine" prevents the use of that data. Attributing biological activities from different, albeit similar, compounds would be scientifically inaccurate. Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and adherence to the specified constraints.

Mechanism of Action Against Fungal Strains

There is currently no specific information available in the scientific literature detailing the mechanism of action of this compound against fungal strains. While the broader class of benzofuran derivatives has been investigated for anti-infective properties, studies elucidating the specific antifungal targets—such as inhibition of ergosterol (B1671047) biosynthesis, disruption of the cell wall, or interference with fungal enzymes—for this particular compound have not been found. nih.govmdpi.com

Antioxidant Activity: Radical Scavenging Mechanisms

No specific studies detailing the radical scavenging mechanisms of this compound were identified. The antioxidant potential of a compound is often linked to its ability to donate hydrogen atoms or electrons to stabilize free radicals. nih.govmdpi.com However, experimental data and mechanistic elucidation for this specific molecule are not present in the available literature.

DPPH Radical Scavenging Assay Investigations

There are no published research findings from 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays for this compound. The DPPH assay is a common method used to evaluate the antioxidant capacity of compounds by measuring the scavenging of the DPPH radical. mdpi.comresearchgate.net Despite the prevalence of this assay, results for the subject compound could not be located.

Ferric Ion Reducing Antioxidant Power (FRAP) Assays

No data from Ferric Ion Reducing Antioxidant Power (FRAP) assays for this compound are available in the current scientific literature. The FRAP assay assesses the ability of an antioxidant to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions, providing a measure of total antioxidant power. nih.govnih.gov Investigations into this specific activity have not been reported for this compound.

Tubulin Binding Affinity and Polymerization Inhibition

Information regarding the tubulin binding affinity and polymerization inhibition activity of this compound is not available. Tubulin polymerization is a key target for certain anticancer agents, and while some benzofuran derivatives have been explored as tubulin inhibitors, no studies have specifically implicated this compound in this mechanism. nih.govresearchgate.netnih.gov

Vasodilation Activity and Mechanisms (e.g., NO synthase pathway)

There are no specific studies on the vasodilation activity or the associated mechanisms, such as the nitric oxide (NO) synthase pathway, for this compound. Research into the cardiovascular effects and potential vasorelaxant properties of this particular molecule has not been documented in the available literature.

Structure-Activity Relationships (SAR) from Mechanistic Data

Due to the absence of mechanistic data for this compound across the activities outlined above, it is not possible to derive any structure-activity relationships (SAR). SAR studies require comparative data from a series of related compounds to determine how specific structural features, such as the position of the bromo-substituent or the amine group, influence biological activity. researchgate.netnih.govnih.gov Without foundational experimental results for the parent compound, no such analysis can be performed.

Potential Applications in Chemical Biology and Advanced Materials

Development as Molecular Probes for Biochemical Pathways

Molecular probes are essential tools for elucidating complex biochemical pathways. The 2-(4-Bromophenyl)-1-benzofuran-6-amine structure possesses characteristics that make it a promising candidate for the development of such probes. The benzofuran (B130515) core is known to interact with various biological targets, and the amino group provides a reactive handle for conjugation to biomolecules or for further chemical modification to enhance specificity and binding affinity. medcraveonline.com

Derivatives of 2-arylbenzofuran have been investigated for their interaction with biological systems, including their potential as agents for Alzheimer's disease by targeting cholinesterase and β-secretase. nih.gov This suggests that the this compound scaffold could be adapted to probe pathways related to neurodegenerative diseases. The introduction of the bromine atom also opens up the possibility for radio-labeling, allowing for its use in positron emission tomography (PET) imaging to trace biochemical processes in vivo.

Fluorescent Labels and Imaging Agents

The extended π-conjugation of the 2-arylbenzofuran system often imparts fluorescent properties to these molecules. The emission characteristics can be modulated by the nature and position of substituents on the benzofuran ring system. nih.gov The presence of an electron-donating amino group at the 6-position and the phenyl ring at the 2-position can lead to intramolecular charge transfer (ICT) upon photoexcitation, resulting in environmentally sensitive fluorescence. This solvatochromism, where the emission wavelength shifts with the polarity of the solvent, is a desirable feature for imaging agents as it can report on the local environment within a cell or tissue.

Studies on similar benzofuran derivatives have demonstrated their potential as fluorescent probes for bioimaging. nih.govresearchgate.net By modifying the amino group, it is possible to attach this fluorophore to specific proteins or other biomolecules, enabling their visualization and tracking within living systems. The bromine atom could also be utilized for further functionalization to enhance targeting or to introduce additional imaging modalities.

Table 1: Potential Photophysical Properties of Benzofuran Derivatives

PropertyPotential CharacteristicRationale
Excitation WavelengthUV-A to visible regionBased on the extended π-system of 2-arylbenzofurans.
Emission WavelengthBlue to green regionDependent on substitution and solvent polarity.
Quantum YieldModerate to highCan be optimized by chemical modification.
SolvatochromismLikely presentDue to the potential for intramolecular charge transfer.

Ligands for Metal Catalysis and Coordination Chemistry

The amino group and the benzofuran oxygen atom in this compound can act as coordination sites for metal ions. This allows the molecule to function as a ligand in coordination chemistry and potentially in metal-catalyzed reactions. nih.gov The rigid benzofuran backbone can provide a well-defined geometry for the resulting metal complexes.

Benzofuran derivatives have been utilized in the synthesis of metal complexes for various catalytic applications. nih.govresearchgate.net The electronic properties of the ligand, influenced by the bromophenyl and amino substituents, can tune the reactivity of the metal center. For instance, the electron-donating nature of the amino group can enhance the catalytic activity of a coordinated metal in certain oxidation reactions. Furthermore, the chirality can be introduced into the ligand structure, making it suitable for asymmetric catalysis.

Components in Supramolecular Assemblies

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. wikipedia.org The structure of this compound is well-suited for participating in such assemblies. The amino group can act as a hydrogen bond donor, while the aromatic rings of the benzofuran and bromophenyl groups can engage in π-π stacking interactions.

These self-assembly properties can be exploited to construct ordered nanostructures with specific functions. For example, the formation of liquid crystalline phases or self-assembled monolayers on surfaces could be envisioned. Such organized structures are of interest for applications in electronics and sensor technology. The ability to form predictable, ordered structures is a cornerstone of supramolecular chemistry and materials science. rsc.org

Application in Material Science (e.g., Organic Semiconductors, NLO materials)

Organic Semiconductors: The planar and conjugated structure of 2-arylbenzofurans makes them promising candidates for use as organic semiconductors. nih.gov These materials are the active components in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The charge transport properties of these materials are highly dependent on their molecular packing in the solid state. wordpress.com

Benzofuran derivatives have been investigated as hole-transporting materials due to their electronic properties and thermal stability. researchgate.net The introduction of substituents like the amino and bromophenyl groups can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing the performance of electronic devices.

Theoretical and experimental studies on other benzofuran derivatives have indicated their potential for NLO applications. scispace.com The ability to engineer the molecular structure to optimize the hyperpolarizability is a key advantage of organic NLO materials.

Table 2: Potential Material Properties of 2-Arylbenzofuran Derivatives

Application AreaKey Molecular FeaturePotential Advantage
Organic SemiconductorsPlanar, conjugated coreGood charge carrier mobility.
Tunable HOMO/LUMO levelsOptimization for device performance.
Nonlinear OpticsDonor-π-Acceptor potentialSecond-order NLO response.
Modifiable structureEnhancement of hyperpolarizability.

Future Research Directions and Methodological Advances

Exploration of Novel Synthetic Routes with Improved Efficiency

While classical methods for benzofuran (B130515) synthesis exist, future research should focus on developing more efficient, atom-economical, and environmentally benign synthetic routes to 2-(4-Bromophenyl)-1-benzofuran-6-amine and its analogs. Modern synthetic strategies are continuously being developed to construct the benzofuran nucleus with greater efficiency.

One promising avenue is the continued exploration of transition-metal-catalyzed reactions. Palladium-catalyzed methodologies, in particular, have shown great utility in the synthesis of 2-arylbenzofurans. Future work could focus on optimizing palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to construct the 2-aryl bond with higher yields and under milder conditions. Additionally, palladium-catalyzed cycloisomerization of appropriate precursors could provide a direct and efficient route to the benzofuran core.

Table 1: Potential Catalytic Systems for Improved Synthesis

Catalyst System Potential Reaction Type Advantages
Palladium-based catalysts Cross-coupling (e.g., Suzuki, Heck), Cycloisomerization High efficiency, good functional group tolerance
Copper-based catalysts Annulation, C-O bond formation Cost-effective, environmentally friendly
Ruthenium-based catalysts Cyclization Novel reactivity
Scandium-based catalysts [4+1] Cycloaddition High efficiency for aminobenzofurans

Advanced Computational Modeling for Predictive Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery for the predictive design of novel therapeutic agents. For this compound, advanced computational modeling can be employed to predict its physicochemical properties, metabolic fate, and potential biological targets.

Density Functional Theory (DFT) studies can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. This information can be used to understand its chemical behavior and to design analogs with improved properties. Molecular docking simulations can be used to predict the binding affinity and mode of interaction of this compound with various biological targets. This can help in identifying potential mechanisms of action and in designing derivatives with enhanced potency and selectivity.

Furthermore, quantitative structure-activity relationship (QSAR) studies can be performed on a library of related benzofuran derivatives to develop predictive models for their biological activity. These models can then be used to guide the design of new compounds with optimized therapeutic profiles. The integration of artificial intelligence and machine learning algorithms with these computational methods can further enhance their predictive power.

Multi-Target Mechanistic Biological Profiling

Given the promiscuous nature of many small molecules, it is crucial to move beyond single-target screening and embrace a more holistic approach to understanding the biological activity of this compound. Multi-target mechanistic biological profiling can uncover both the intended therapeutic effects and any potential off-target interactions that could lead to adverse effects.

This can be achieved by screening the compound against a broad panel of biologically relevant targets, such as kinases, G-protein coupled receptors (GPCRs), and ion channels. Modern techniques like chemical proteomics and thermal shift assays can be employed to identify the direct binding partners of the compound in a cellular context.

Understanding the polypharmacology of this compound is essential for its development as a therapeutic agent. It may be that its therapeutic efficacy arises from its interaction with multiple targets, and a multi-target approach could lead to the development of novel drugs with improved efficacy and a lower propensity for drug resistance.

Integration of High-Throughput Screening for New Activities

High-throughput screening (HTS) is a powerful technology for the rapid screening of large compound libraries to identify novel biological activities. An HTS campaign utilizing a library of derivatives of this compound could lead to the discovery of new and unexpected therapeutic applications.

By employing a diverse range of cell-based and biochemical assays, it is possible to screen for a wide variety of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects. The data generated from HTS can be used to build structure-activity relationships (SAR) and to guide the optimization of lead compounds.

The integration of HTS with advanced data analysis and machine learning algorithms can further accelerate the drug discovery process. This approach can help to identify promising hit compounds from large datasets and to prioritize them for further investigation.

Investigation of Biosynthetic Pathways for Related Natural Products

Many biologically active benzofuran derivatives are found in nature. Investigating the biosynthetic pathways of these natural products can provide valuable insights into the enzymatic machinery that is responsible for constructing the benzofuran scaffold. This knowledge can then be harnessed for the development of biocatalytic or chemoenzymatic methods for the synthesis of this compound and its analogs.

For instance, understanding the enzymes involved in the formation of the furan (B31954) ring in natural products could inspire the development of novel and highly selective catalysts for synthetic applications. Furthermore, the elucidation of these pathways may reveal novel benzofuran-containing natural products with unique biological activities.

Development of Advanced Analytical Techniques for Detection and Quantification

As with any potential therapeutic agent, the development of sensitive and reliable analytical methods for the detection and quantification of this compound in various matrices is crucial. This is essential for pharmacokinetic studies, metabolism studies, and for quality control during manufacturing.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a powerful technique for the analysis of small molecules. Future research should focus on the development of validated LC-MS/MS methods for the quantification of this compound in biological fluids such as plasma and urine.

Additionally, the development of other analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy, can be used for the structural characterization and purity assessment of the compound. The availability of robust analytical methods is a prerequisite for the successful development of any new drug candidate.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Bromophenyl)-1-benzofuran-6-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via a multi-step approach, starting with the formation of the benzofuran core. A Suzuki-Miyaura cross-coupling reaction between 4-bromophenylboronic acid (or derivatives) and a halogenated benzofuran precursor is commonly employed. Optimization involves tuning catalyst systems (e.g., Pd(PPh₃)₄ with K₂CO₃), solvent selection (e.g., DMF or THF), and temperature control (80–120°C). Purity can be enhanced via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.6 ppm) and amine protons (δ ~5.0 ppm, broad). The bromophenyl group shows distinct splitting patterns due to para-substitution.
  • IR : Stretching vibrations for NH₂ (~3400 cm⁻¹) and C-Br (~600 cm⁻¹).
  • HRMS : Confirm molecular ion [M+H]⁺ with exact mass matching C₁₄H₁₁BrN₂O (theoretical m/z ~313.00).
    Cross-validation with SC-XRD (single-crystal X-ray diffraction) is recommended for unambiguous confirmation .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

  • Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT against cancer cell lines) and enzyme inhibition studies (kinase or protease targets). Use dose-response curves (1–100 μM) and positive controls (e.g., doxorubicin). Ensure solubility in DMSO/PBS and validate results with triplicate measurements .

Advanced Research Questions

Q. How can crystallographic refinement (e.g., SHELXL) resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer : After obtaining single crystals via slow evaporation (e.g., in EtOH/CHCl₃), collect high-resolution XRD data. Use SHELXL for refinement:

  • Step 1 : Input .hkl files and initial coordinates.
  • Step 2 : Apply anisotropic displacement parameters for non-H atoms.
  • Step 3 : Refine H-atom positions using riding models.
  • Step 4 : Validate with R-factor (<5%) and residual electron density maps.
    This approach resolves torsional ambiguities in the benzofuran ring and confirms bromine substitution patterns .

Q. What computational strategies (e.g., DFT) can predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to:

  • Map frontier molecular orbitals (HOMO/LUMO) for charge-transfer behavior.
  • Calculate Mulliken charges to identify reactive sites (e.g., NH₂ group for electrophilic substitution).
  • Simulate UV-Vis spectra (TD-DFT) and compare with experimental data .

Q. How should researchers address contradictory data between synthetic yields and spectroscopic purity?

  • Methodological Answer : Contradictions often arise from side reactions (e.g., debromination or oxidation). Mitigation strategies include:

  • HPLC-MS : Detect low-abundance byproducts.
  • TGA/DSC : Assess thermal stability during purification.
  • In situ monitoring : Use FT-IR or Raman spectroscopy to track reaction progress.
    Re-optimize protecting groups (e.g., Boc for NH₂) if degradation is observed .

Q. What are the best practices for studying structure-activity relationships (SAR) of derivatives of this compound?

  • Methodological Answer :

  • Scaffold modification : Synthesize analogs with varied substituents (e.g., Cl, F, or methyl groups) on the benzofuran or bromophenyl moieties.
  • Biological profiling : Test analogs against a panel of targets (e.g., kinases, GPCRs) using high-throughput screening.
  • QSAR modeling : Use partial least squares (PLS) regression to correlate electronic descriptors (logP, polar surface area) with activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.